2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one hydrochloride
CAS No.: 1956309-51-5
Cat. No.: VC2780414
Molecular Formula: C7H10ClN3O
Molecular Weight: 187.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1956309-51-5 |
|---|---|
| Molecular Formula | C7H10ClN3O |
| Molecular Weight | 187.63 g/mol |
| IUPAC Name | 2-methyl-3,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one;hydrochloride |
| Standard InChI | InChI=1S/C7H9N3O.ClH/c1-4-9-6-3-8-2-5(6)7(11)10-4;/h8H,2-3H2,1H3,(H,9,10,11);1H |
| Standard InChI Key | YGAHFMVUSQBDHQ-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(CNC2)C(=O)N1.Cl |
| Canonical SMILES | CC1=NC2=C(CNC2)C(=O)N1.Cl |
Introduction
2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one hydrochloride is a derivative of the parent compound 2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine. This compound belongs to the class of pyrrolopyrimidines, which are known for their diverse biological activities and potential applications in medicinal chemistry. The hydrochloride salt form is often used to enhance solubility and stability, making it more suitable for pharmaceutical applications.
Synthesis Methods
The synthesis of pyrrolopyrimidines generally involves the cyclization of appropriate precursors. For compounds like 2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine, synthesis might involve the reaction of pyrimidine derivatives with suitable reagents to form the pyrrolopyrimidine ring system. The hydrochloride salt can be prepared by dissolving the parent compound in a solvent and then adding hydrochloric acid, followed by crystallization.
Biological Activity and Potential Applications
Pyrrolopyrimidines are recognized for their potential biological activities, including anticancer and antiviral properties. These compounds often interact with specific biological targets such as enzymes or receptors involved in disease pathways. While specific data on 2-methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one hydrochloride is limited, its structural similarity to other biologically active pyrrolopyrimidines suggests potential applications in drug development.
Table: Comparison of Pyrrolopyrimidine Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|---|
| 2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | C7H9N3 | 135.17 | Potential anticancer/antiviral |
| 2-Methyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one | C7H8N3O | 151.17 | Anticancer, antiviral potential |
| 2-Methyl-6-pyridin-3-ylsulfonyl-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4-one | C12H12N4O3S | 292.32 | Potential pharmacological properties |
Notes:
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